molecular formula C27H33N3O8S B11639244 3-hydroxy-5-(5-methylfuran-2-yl)-1-[3-(morpholin-4-yl)propyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(5-methylfuran-2-yl)-1-[3-(morpholin-4-yl)propyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11639244
M. Wt: 559.6 g/mol
InChI Key: KPNSEDNASBZDLX-WJTDDFOZSA-N
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Description

3-HYDROXY-5-(5-METHYLFURAN-2-YL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a synthetic organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-5-(5-METHYLFURAN-2-YL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the furan ring.
  • Introduction of the morpholine and sulfonyl groups.
  • Coupling reactions to assemble the final structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including:

  • Use of efficient catalysts.
  • Optimization of reaction conditions (temperature, pressure, solvents).
  • Purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halides or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a catalyst in organic reactions.

    Material Science: Incorporation into polymers or other materials for enhanced properties.

Biology

    Biochemical Studies: Use as a probe to study biochemical pathways.

Medicine

    Drug Development: Potential as a lead compound for developing new pharmaceuticals.

Industry

    Chemical Manufacturing: Use in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in drug development, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • **3-HYDROXY-5-(5-METHYLFURAN-2-YL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • **3-HYDROXY-5-(5-METHYLFURAN-2-YL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of 3-HYDROXY-5-(5-METHYLFURAN-2-YL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C27H33N3O8S

Molecular Weight

559.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-morpholin-4-ylsulfonylphenyl)methylidene]-5-(5-methylfuran-2-yl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H33N3O8S/c1-19-3-8-22(38-19)24-23(26(32)27(33)30(24)10-2-9-28-11-15-36-16-12-28)25(31)20-4-6-21(7-5-20)39(34,35)29-13-17-37-18-14-29/h3-8,24,31H,2,9-18H2,1H3/b25-23+

InChI Key

KPNSEDNASBZDLX-WJTDDFOZSA-N

Isomeric SMILES

CC1=CC=C(O1)C2/C(=C(/C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)\O)/C(=O)C(=O)N2CCCN5CCOCC5

Canonical SMILES

CC1=CC=C(O1)C2C(=C(C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)O)C(=O)C(=O)N2CCCN5CCOCC5

Origin of Product

United States

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